Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling, making it significant in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 4-propylbenzenesulfonyl chloride, is prepared by reacting 4-propylbenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride is then reacted with 3-aminobenzoic acid methyl ester in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Substitution reactions: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Reduction reactions: The sulfonyl group can be reduced under specific conditions to form corresponding sulfides.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include bromine, chlorine, and nitrating agents, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Substitution reactions: Products include halogenated or nitrated derivatives of the original compound.
Reduction reactions: Products include the corresponding sulfides and amines.
Scientific Research Applications
Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate has several scientific research applications:
Cancer research: It is used as a Wnt/β-catenin signaling inhibitor, which is crucial in studying cancer cell proliferation and tumor growth.
Cell biology: The compound is used to study cell signaling pathways and their effects on cell behavior.
Drug development: It serves as a lead compound for developing new therapeutic agents targeting Wnt/β-catenin signaling.
Mechanism of Action
The compound exerts its effects by directly binding to β-catenin, promoting its ubiquitination and subsequent proteasomal degradation. This action leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting Wnt-dependent cancer cell proliferation . The molecular targets include the C-terminal two-thirds of the Armadillo repeat region of β-catenin .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Similar in structure but with a methyl group instead of a propyl group.
Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate: Similar in structure but with an ethyl group instead of a propyl group.
Uniqueness
Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate is unique due to its specific interaction with β-catenin and its potent inhibitory effects on Wnt/β-catenin signaling. This specificity makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C17H19NO4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 3-[(4-propylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C17H19NO4S/c1-3-5-13-8-10-16(11-9-13)23(20,21)18-15-7-4-6-14(12-15)17(19)22-2/h4,6-12,18H,3,5H2,1-2H3 |
InChI Key |
ZDDBUCYJSCOIPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.